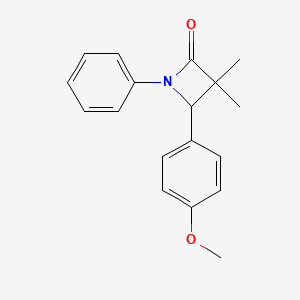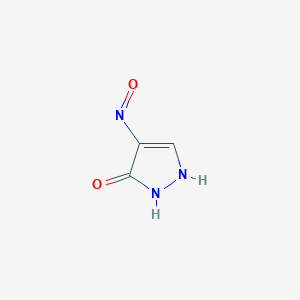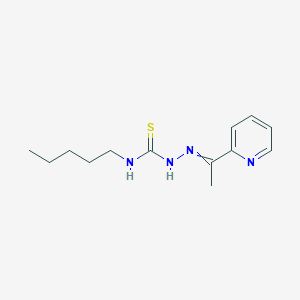
10-Undecenamide, N-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Undecenamide, N-(4-nitrophenyl)- is a chemical compound with the molecular formula C17H26N2O3. It is known for its unique structure, which includes an undecenamide backbone and a nitrophenyl group. This compound is utilized in various scientific research fields due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of 10-Undecenamide, N-(4-nitrophenyl)- typically involves the reaction of 10-undecenoic acid with 4-nitroaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
10-Undecenamide, N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
10-Undecenamide, N-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-Undecenamide, N-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
10-Undecenamide, N-(4-nitrophenyl)- can be compared with similar compounds such as:
10-Undecenamide, N-(4-methylphenyl)-: This compound has a methyl group instead of a nitro group, which affects its chemical properties and reactivity.
10-Undecenamide, N-(4-chlorophenyl)-: The presence of a chlorine atom in this compound leads to different chemical behaviors compared to the nitrophenyl derivative.
Propiedades
Número CAS |
76691-49-1 |
|---|---|
Fórmula molecular |
C17H24N2O3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)undec-10-enamide |
InChI |
InChI=1S/C17H24N2O3/c1-2-3-4-5-6-7-8-9-10-17(20)18-15-11-13-16(14-12-15)19(21)22/h2,11-14H,1,3-10H2,(H,18,20) |
Clave InChI |
KUMYSKHGAQHCMQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

